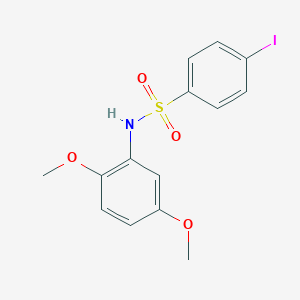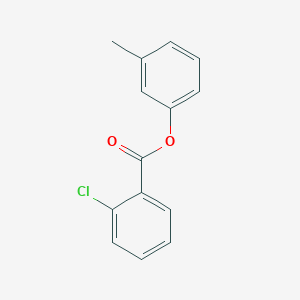
2-(Thien-2-ylcarbonyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thien-2-ylcarbonyl)cyclohexanone, commonly known as TCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCH belongs to the class of arylcyclohexylamines and has a molecular formula of C14H15NO2S.
作用機序
The mechanism of action of TCH is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. TCH is thought to bind to the receptor and inhibit its activity, leading to the suppression of pain and inflammation.
Biochemical and Physiological Effects:
TCH has been shown to have analgesic, anesthetic, and anti-inflammatory effects in animal models. TCH has also been shown to have antidepressant and anxiolytic effects in rodents. TCH has been shown to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
TCH has several advantages for lab experiments such as its ease of synthesis, low cost, and high purity. However, TCH has some limitations such as its low solubility in water, which can make it difficult to administer in vivo. TCH also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of TCH. First, the mechanism of action of TCH needs to be further elucidated to understand its effects on the NMDA receptor. Second, the potential use of TCH in the treatment of neurological disorders such as depression and anxiety needs to be investigated in clinical trials. Third, the use of TCH as a building block for the synthesis of other compounds needs to be explored further. Fourth, the use of TCH as a dopant for the preparation of conducting polymers needs to be optimized to improve their properties.
Conclusion:
In conclusion, TCH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCH has been extensively studied for its potential use in medicine, chemistry, and material science. TCH has several advantages for lab experiments such as its ease of synthesis, low cost, and high purity. However, TCH has some limitations such as its low solubility in water and short half-life. There are several future directions for the study of TCH, including further elucidation of its mechanism of action, investigation of its potential use in the treatment of neurological disorders, exploration of its use as a building block for the synthesis of other compounds, and optimization of its use as a dopant for the preparation of conducting polymers.
合成法
TCH can be synthesized through a multi-step reaction process that involves the condensation of thioacetamide and cyclohexanone followed by cyclization and oxidation. The yield of TCH can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
科学的研究の応用
TCH has been extensively studied for its potential applications in various fields such as medicine, chemistry, and material science. In medicine, TCH has been shown to have analgesic, anesthetic, and anti-inflammatory effects. TCH has also been investigated for its potential use in treating depression, anxiety, and other neurological disorders. In chemistry, TCH has been used as a building block for the synthesis of other compounds. In material science, TCH has been used as a dopant for the preparation of conducting polymers.
特性
分子式 |
C11H12O2S |
|---|---|
分子量 |
208.28 g/mol |
IUPAC名 |
2-(thiophene-2-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12O2S/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h3,6-8H,1-2,4-5H2 |
InChIキー |
ALPXVBJYDYHXST-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC=CS2 |
正規SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)



